molecular formula C6H6ClNO B012246 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) CAS No. 105590-03-2

2(1H)-Pyridinone,4-(chloromethyl)-(9CI)

Cat. No.: B012246
CAS No.: 105590-03-2
M. Wt: 143.57 g/mol
InChI Key: YWRJRFJXQDZWEO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1H-pyridin-2-one typically involves the chloromethylation of 1H-pyridin-2-one. One common method is the reaction of 1H-pyridin-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-1H-pyridin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted pyridinones, carboxylic acids, and alcohols, depending on the specific reaction and conditions used.

Comparison with Similar Compounds

4-(Chloromethyl)-1H-pyridin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(chloromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRJRFJXQDZWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105590-03-2
Record name 4-(chloromethyl)-1,2-dihydropyridin-2-one
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